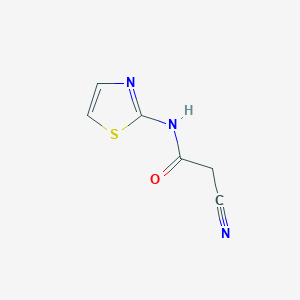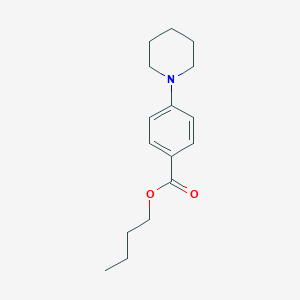
2-hydroxy-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide is a synthetic compound belonging to the class of hydrazones. It has gained attention due to its potential therapeutic and environmental applications. The compound has a molecular formula of C15H14N2O4 and a molecular weight of 286.29 g/mol .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit activity against various biological targets, including enzymes like tyrosinase .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the activity of enzymes, possibly by binding to the active site and preventing the enzyme from catalyzing its usual reactions .
Biochemical Pathways
Based on the potential enzyme inhibition, it could be inferred that the compound may interfere with the biochemical pathways involving the targeted enzymes .
Result of Action
Similar compounds have been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer effects .
Biochemical Analysis
Biochemical Properties
2-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to form complexes with metal ions, which can enhance its biochemical activity . For instance, it can interact with oxidovanadium(V) complexes, which have been studied for their insulin-enhancing activity . The nature of these interactions often involves coordination bonds between the hydrazone moiety of the compound and the metal ions, leading to the formation of stable complexes that can modulate enzyme activity and other biochemical processes.
Cellular Effects
The effects of 2-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to exhibit insulin-mimetic activity in C2C12 muscle cells, significantly stimulating glucose utilization . Additionally, its interaction with vanadium complexes has shown potential in normalizing blood glucose levels, indicating its impact on cellular metabolism and gene expression related to glucose homeostasis .
Molecular Mechanism
The molecular mechanism of action of 2-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s hydrazone moiety allows it to form coordination complexes with metal ions, which can inhibit or activate specific enzymes . For instance, its interaction with oxidovanadium(V) complexes can lead to the activation of insulin signaling pathways, enhancing glucose uptake and utilization in cells . Additionally, the compound’s ability to modulate gene expression further contributes to its biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its biochemical activity over extended periods Long-term studies have indicated that the compound can sustain its insulin-mimetic activity, suggesting its potential for chronic therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects such as enhanced glucose utilization and improved glucose homeostasis . At higher doses, potential toxic or adverse effects may occur, including cytotoxicity and disruption of normal cellular functions . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing benefits.
Metabolic Pathways
2-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with oxidovanadium(V) complexes, for example, influences glucose metabolism by enhancing insulin signaling pathways . Additionally, its ability to form coordination complexes with metal ions can affect other metabolic processes, such as lipid metabolism and oxidative stress responses .
Transport and Distribution
The transport and distribution of 2-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide within cells and tissues involve interactions with transporters and binding proteins. The compound’s hydrophilic and lipophilic properties allow it to traverse cellular membranes and accumulate in specific tissues . Its interaction with metal ions can also facilitate its transport and distribution, enhancing its bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of 2-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide is crucial for its activity and function. The compound has been observed to localize in various cellular compartments, including the cytoplasm and nucleus . Its ability to form coordination complexes with metal ions can influence its targeting to specific organelles, such as mitochondria and endoplasmic reticulum, where it can exert its biochemical effects . Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular locations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and 4-hydroxy-3-methoxybenzaldehyde. The reaction is usually carried out in a methanol solution under reflux conditions for a few hours . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound has shown potential as an antimicrobial and antioxidant agent.
Medicine: Research indicates its potential use in developing therapeutic agents for various diseases.
Industry: It can be used in the synthesis of dyes and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide
- 4-hydroxy-N’-(2-hydroxy-3-methoxybenzylidene)benzohydrazide
- 2,4-dihydroxy-N’-(2-hydroxy-3-methoxybenzylidene)benzohydrazide
Uniqueness
2-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
6342-49-0 |
|---|---|
Molecular Formula |
C15H14N2O4 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
2-hydroxy-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H14N2O4/c1-21-14-8-10(6-7-13(14)19)9-16-17-15(20)11-4-2-3-5-12(11)18/h2-9,18-19H,1H3,(H,17,20)/b16-9- |
InChI Key |
NYKZETLYOIGBRK-SXGWCWSVSA-N |
SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2O)O |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N\NC(=O)C2=CC=CC=C2O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4aR,6S,7R,8R,8aS)-6-ethylsulfanyl-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B181814.png)



![{[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid](/img/structure/B181819.png)






![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B181837.png)

